2-(ethylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
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Overview
Description
2-(ethylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a heterocyclic compound that features both an oxazole ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the formation of the oxazole ring followed by the introduction of the benzamide group. One common method involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with ethylthiol in the presence of a dehydrating agent to form the ethylsulfanyl derivative. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form oxazolines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Oxazolines.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-(ethylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
- 2-(ethylsulfanyl)-N-(5-phenyl-1,2-oxazol-3-yl)benzamide
- 2-(ethylsulfanyl)-N-(4-methyl-1,2-oxazol-3-yl)benzamide
Uniqueness
2-(ethylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide is unique due to the specific positioning of the ethylsulfanyl group and the methyl group on the oxazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
2-(ethylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C11H12N2O2S
- Molecular Weight : 232.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. This compound has been shown to exhibit:
- Antimicrobial Activity : It inhibits the growth of various bacterial strains, making it a candidate for further development as an antibiotic.
- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves interference with bacterial folate synthesis, which is crucial for DNA replication.
Anticancer Studies
In vitro studies demonstrated that this compound significantly reduced the viability of HeLa cells. Flow cytometry analysis revealed that the compound induced apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential. This suggests that it may serve as a lead compound in developing new anticancer therapies.
Research Findings
Recent research has focused on the synthesis and modification of related compounds to enhance their biological activity. For instance:
- Hybridization Techniques : Combining this compound with other pharmacophores has led to derivatives with improved potency against cancer cells.
- Structure-Activity Relationship (SAR) : Studies have identified key structural features that contribute to its biological effects, guiding future synthetic efforts.
Properties
IUPAC Name |
2-ethylsulfanyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-18-11-7-5-4-6-10(11)13(16)14-12-8-9(2)17-15-12/h4-8H,3H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEFVOAHPJJCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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